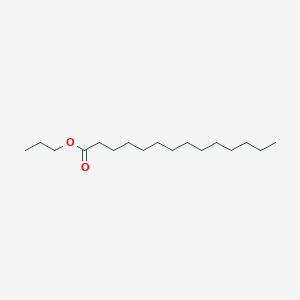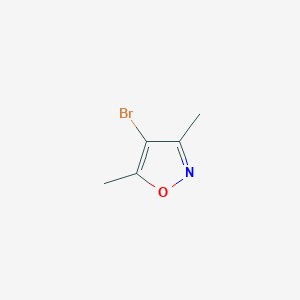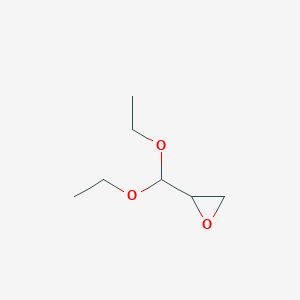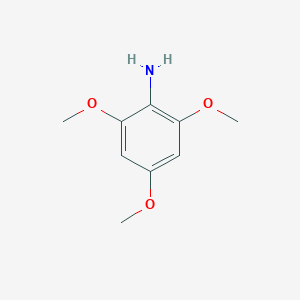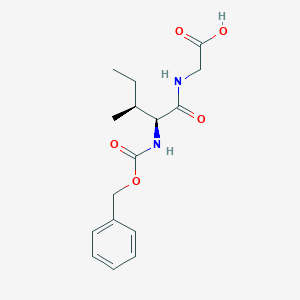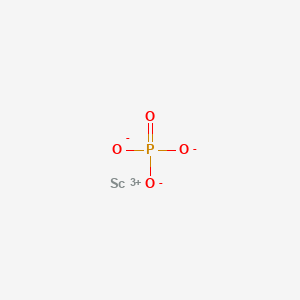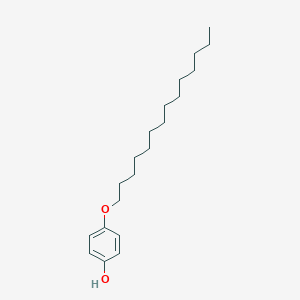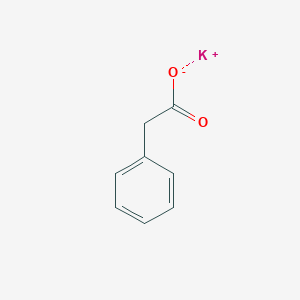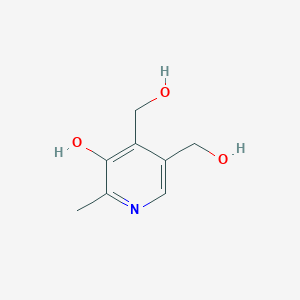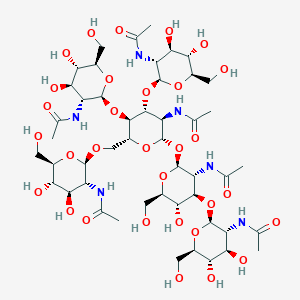
N-Acetylglucosamine hexasaccharide 1-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglucosamine hexasaccharide 1-4, also known as chitin oligosaccharide, is a type of carbohydrate molecule that is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. Chitin oligosaccharides have been found to have various biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-Acetylglucosamine hexasaccharide 1-4 is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune responses. It also activates the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
N-Acetylglucosamine hexasaccharide 1-4 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to modulate the activity of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetylglucosamine hexasaccharide 1-4 in lab experiments is that it is a natural product that is relatively easy to synthesize and purify. It also has low toxicity and is generally well-tolerated by cells and animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on N-Acetylglucosamine hexasaccharide 1-4. One direction is to further investigate its mechanism of action and signaling pathways. This could lead to the development of more effective therapies for inflammatory diseases and infections. Another direction is to explore its potential use in agriculture as a plant growth regulator and biopesticide. Finally, there is a need for more studies on the safety and efficacy of N-Acetylglucosamine hexasaccharide 1-4 in humans, which could lead to its approval for clinical use.
Synthesemethoden
N-Acetylglucosamine hexasaccharide 1-4 can be synthesized from N-Acetylglucosamine hexasaccharide 1-4 using enzymatic or chemical methods. Enzymatic methods involve the use of N-Acetylglucosamine hexasaccharide 1-4ases, which are enzymes that break down N-Acetylglucosamine hexasaccharide 1-4 into smaller oligosaccharides. Chemical methods involve the use of acid hydrolysis or alkaline treatment to break down N-Acetylglucosamine hexasaccharide 1-4 into N-Acetylglucosamine hexasaccharide 1-4 oligomers, which can then be purified and characterized.
Wissenschaftliche Forschungsanwendungen
N-Acetylglucosamine hexasaccharide 1-4 has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It also has antimicrobial effects, which make it a potential alternative to conventional antibiotics. In addition, N-Acetylglucosamine hexasaccharide 1-4 has been studied for its potential use in agriculture as a plant growth regulator and biopesticide.
Eigenschaften
CAS-Nummer |
13319-33-0 |
|---|---|
Produktname |
N-Acetylglucosamine hexasaccharide 1-4 |
Molekularformel |
C48H80N6O31 |
Molekulargewicht |
1237.2 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChI-Schlüssel |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Andere CAS-Nummern |
13319-33-0 |
Synonyme |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



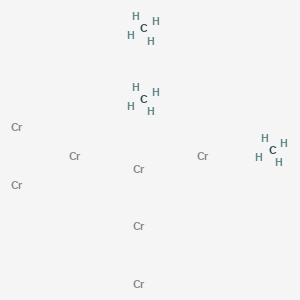
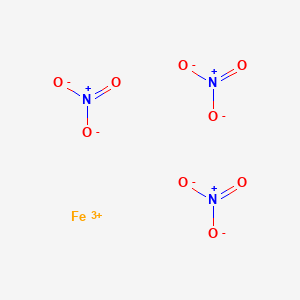
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
